Cas no 7619-04-7 (2-Butenedioic acid, 2-hydroxy-)
7619-04-7 structure
Product Name:2-Butenedioic acid, 2-hydroxy-
2-Butenedioic acid, 2-hydroxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenedioic acid, 2-hydroxy-
- keto-oxaloacetate
- BDBM23230
- HY-W010382
- Butanedioic acid, oxo-
- SCHEMBL8464
- Oxaloacetic acid, Hybri-Max(TM), powder, suitable for hybridoma
- s6112
- DTXSID8021646
- Butanedioic acid, oxo- (9CI)
- AS-17361
- 4cts
- alpha-Ketosuccinate
- 328-42-7
- 2-Ketosuccinate
- H12016
- Oxalacetic acid (8CI)
- alpha-Ketosuccinic acid
- OAA
- Oxaloethanoic acid
- Ketosuccinate
- Z271128590
- Tox21_201215
- NS00015158
- CHEBI:30744
- C00036
- NSC-77688
- a-Ketosuccinate
- GTPL5236
- Oxobutanedioic acid
- NCGC00258767-01
- Oxaloacetic acid, powder, BioReagent, suitable for cell culture, suitable for insect cell culture, >=97% (HPLC)
- 2-Oxobutanedioic acid
- AKOS000121850
- BCP16299
- OXOSUCCINIC ACID [INCI]
- 3-carboxy-3-oxopropanoic acid
- CHEMBL1794791
- FT-0631962
- OXALACETIC ACID TRANS-(Z)-ENOL FORM [MI]
- Oxaloethanoate
- Anhydrous enol-oxaloacetate
- Ketosuccinic acid
- Oxaloacetic acid, >=97% (HPLC)
- EINECS 206-329-8
- OXALACETIC ACID [MI]
- F15D7D2F-5E37-4B87-A8D2-824D5097A4DE
- oxalacetic acid
- Oxalacetic acetic
- a-Ketosuccinic acid
- NSC 77688
- A875503
- UNII-2F399MM81J
- Butanedioic acid, 2-oxo-
- 2-oxobutanedioate
- EN300-28603
- Bioepg
- 2-Oxosuccinate
- CAS-328-42-7
- oxaloacetic acid
- Oxosuccinic acid
- 2-Oxosuccinic acid
- NCGC00248960-01
- 7619-04-7
- J-650320
- 2F399MM81J
- J-650383
- LMFA01170120
- 2-Ketosuccinic acid
- DTXCID901646
- NSC77688
- O0072
- CS-W011098
- O-5000
- OXALACETIC ACID [WHO-DD]
- oxaloacetate
- Q408658
- 2-oxo-butanedioic acid
- MFCD00002592
-
- Inchi: 1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)
- Chiave InChI: KHPXUQMNIQBQEV-UHFFFAOYSA-N
- Sorrisi: OC(CC(C(=O)O)=O)=O
Proprietà calcolate
- Massa esatta: 132.00587322g/mol
- Massa monoisotopica: 132.00587322g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 9
- Conta legami ruotabili: 3
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.6
- Superficie polare topologica: 91.7Ų
2-Butenedioic acid, 2-hydroxy- Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
7619-04-7 (2-Butenedioic acid, 2-hydroxy-) Prodotti correlati
- 133-38-0(2-Butenedioic acid,2,3-dihydroxy-, (2E)-)
- 67784-09-2(2-Hydroxybut-2-enoic acid)
- 20688-70-4(dihydroxyfumarsaeure dihydrat)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso